2-Hydroxyphenylthiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBCFZXLXJUFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164931 | |
| Record name | 2-Hydroxyphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-26-9 | |
| Record name | 2-Hydroxyphenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1520-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1520-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyphenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYPHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG8N8UH2IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 2 Hydroxyphenylthiourea and Its Analogs
Solution-Phase Synthesis Approaches
Solution-phase synthesis remains a cornerstone for the production of 2-Hydroxyphenylthiourea, with several established and emerging methods.
Nucleophilic Substitution via Thiocyanate (B1210189) Intermediates
A prevalent method for synthesizing this compound involves the use of a thiocyanate intermediate. A widely documented two-step approach begins with the generation of benzoyl isothiocyanate. In this process, potassium thiocyanate reacts with benzoyl chloride, typically in anhydrous acetone (B3395972) under reflux, to form the reactive benzoyl isothiocyanate intermediate. semanticscholar.orgresearchgate.net This intermediate subsequently undergoes a nucleophilic attack by 2-aminophenol (B121084) at the thiocarbonyl carbon. The resulting product, N-benzoyl-2-hydroxyphenylthiourea, is then subjected to alkaline hydrolysis, for example with sodium hydroxide (B78521), to cleave the benzoyl group and yield this compound. The rate of this hydrolysis is dependent on the hydroxide ion concentration. To prevent the hydrolysis of benzoyl chloride, anhydrous acetone is a crucial solvent choice. The reaction is typically refluxed at 60–70°C to ensure the reaction goes to completion.
| Parameter | Condition |
| Intermediate | Benzoyl isothiocyanate |
| Reactants | Potassium thiocyanate, Benzoyl chloride, 2-Aminophenol |
| Solvent | Anhydrous Acetone |
| Hydrolysis | Sodium Hydroxide |
| Yield | 82% |
| Purity | >95% |
| Melting Point | 148–152°C |
Direct Condensation with Carbon Disulfide and 2-Aminophenol
A one-pot synthesis method involves the direct reaction of 2-aminophenol with carbon disulfide. This reaction is mediated by an alkali, such as potassium hydroxide, and is scalable for industrial production. The mechanism proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then dimerizes to produce this compound. The reaction is typically carried out in an aqueous medium at around 50°C.
| Parameter | Condition |
| Reactants | 2-Aminophenol, Carbon Disulfide, Potassium Hydroxide |
| Intermediate | Dithiocarbamate |
| Solvent | Aqueous |
| Temperature | 50°C |
| Yield | 68–72% |
| Purity | 90% |
| Melting Point | 143–147°C |
Hydrothermal Synthesis Utilizing Thiourea (B124793)
Hydrothermal synthesis presents an efficient route to this compound. In this method, thiourea and 2-hydroxyphenylurea undergo an acid-catalyzed rearrangement under hydrothermal conditions. The use of sulfuric acid (0.5 M) at a temperature of 120°C for 4 hours can drive the reaction to an 85% conversion rate. A significant advantage of this approach is that it does not require an inert atmosphere. The final product can be precipitated by neutralizing the mixture with aqueous ammonia, which simplifies the isolation process.
| Parameter | Condition |
| Reactants | Thiourea, 2-Hydroxyphenylurea |
| Catalyst | Sulfuric Acid (0.5 M) |
| Temperature | 120°C |
| Time | 4 hours |
| Conversion | 85% |
| Purity | 97% |
| Melting Point | 150–154°C |
Electrochemical Synthesis Pathways: Anodic Oxidation of 2-Aminophenol
Recent advancements have introduced electrochemical methods for the synthesis of this compound. One such pathway involves the anodic oxidation of 2-aminophenol in the presence of ammonium (B1175870) thiocyanate. The reaction is carried out in an electrochemical cell, where at a platinum anode (at 1.2 V vs. Ag/AgCl), the amine group of 2-aminophenol undergoes a single-electron oxidation. This oxidized species then couples with the thiocyanate to form the desired product. This method is noted for its sustainability as it eliminates the need for stoichiometric oxidants, thereby reducing waste.
| Parameter | Condition |
| Reactants | 2-Aminophenol, Ammonium Thiocyanate |
| Electrode | Platinum Anode (1.2 V vs. Ag/AgCl) |
| Medium | pH 7.0 (phosphate buffer) |
| Current Efficiency | 78% |
| Yield | 65% |
| Purity | 88% |
| Melting Point | 145–148°C |
Solid-Phase Synthesis Techniques for High Purity this compound
For applications requiring high purity, solid-phase synthesis offers a compelling alternative to solution-phase methods.
Resin-Bound Intermediate Strategies
Solid-phase synthesis of this compound can be effectively achieved using resin-bound intermediates. A common strategy involves immobilizing 2-aminophenol on a solid support, such as Wang resin. The resin-bound 2-aminophenol is then treated with thiophosgene (B130339) in a solvent like dimethylformamide (DMF) to introduce the thiocarbonyl group. The use of DMF is advantageous as it maximizes resin swelling, making the reactive sites more accessible and reducing the reaction time to approximately 2 hours. The final step involves the cleavage of the product from the resin, which can be accomplished using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to release the high-purity this compound. researchgate.net This method can achieve purities greater than 99%, making it ideal for pharmaceutical applications. The resin-bound this compound itself can also serve as a key intermediate for the synthesis of other derivatives, such as 2-amino and 2-amidobenzo[d]oxazoles, through cyclization reactions. researchgate.netkoreascience.krresearchgate.net
| Parameter | Detail |
| Solid Support | Wang resin |
| Immobilized Reactant | 2-Aminophenol |
| Reagent | Thiophosgene |
| Solvent | Dimethylformamide (DMF) |
| Cleavage Agent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Purity | >99% |
| Recovery | 95% |
| Melting Point | 149–151°C |
Optimization of Solid-Phase Synthesis Parameters
Solid-phase synthesis offers a streamlined approach for creating libraries of thiourea analogs by anchoring the initial reactant to a solid support, simplifying purification by allowing for the removal of excess reagents and by-products through simple filtration. The optimization of several parameters is crucial for the successful solid-phase synthesis of thioureas.
Key parameters include the choice of resin (solid support), linker, protecting groups, and cleavage conditions. Resins like the Merrifield resin have been successfully used for the synthesis of thiourea derivatives. rsc.org The swelling factor of the resin in various solvents is a critical parameter, as it affects the diffusion of reagents into the polymer matrix, thereby influencing reaction kinetics and the completeness of chemical conversions. peptide.com For instance, polystyrene resins show different swelling volumes in solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), which must be considered for optimal reaction times. peptide.com
The choice of protecting groups for reactive moieties is also vital. In peptide-like syntheses involving thiourea linkages, the Fmoc/t-Bu strategy is common. beilstein-journals.org For specific applications, other protecting groups like allyloxycarbonyl (Alloc) can be employed, which are removed under specific conditions using a palladium catalyst, thus avoiding premature cleavage from acid-labile resins. nih.gov
Finally, the cleavage of the final product from the resin must be efficient and should not degrade the target molecule. The concentration of the cleavage reagent, such as trifluoroacetic acid (TFA), can be tuned to achieve either side-chain deprotection simultaneously with resin cleavage or to yield a fully protected product. mdpi.com For example, low concentrations of TFA (e.g., 1.1%) can release the product while keeping side-chain protecting groups intact, whereas higher concentrations (e.g., >65%) can remove all protecting groups at once. mdpi.com
| Parameter | Options & Considerations | Impact on Synthesis | Reference |
|---|---|---|---|
| Solid Support (Resin) | Merrifield resin, Wang resin, Polystyrene-based supports. | Influences reaction kinetics through swelling properties and determines the type of linker chemistry that can be used. | rsc.orgpeptide.combeilstein-journals.org |
| Protecting Groups | Fmoc (base-labile), Boc (acid-labile), Alloc (Pd-catalyzed removal). | Enables selective reactions and prevents unwanted side reactions. Orthogonal protecting groups allow for complex molecular assembly. | beilstein-journals.orgnih.gov |
| Coupling Reagents | DIC/HOBt, HATU, HBTU. | Activate the carboxylic acid for amide bond formation or the amine for other linkages, affecting reaction efficiency and potential for racemization. | peptide.commdpi.com |
| Cleavage Conditions | Varying concentrations of Trifluoroacetic Acid (TFA) with scavengers (e.g., Triethylsilane, TES). | Determines the final form of the product (fully protected vs. deprotected) and overall yield. Harsh conditions can lead to product degradation. | mdpi.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing synthetic routes for thioureas that are more environmentally friendly. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Key strategies include the use of alternative solvents like water, cyrene, and deep eutectic solvents (DESs), as well as energy-efficient techniques such as microwave irradiation and sonochemical activation. nih.govderpharmachemica.com These methods not only offer ecological benefits but often result in improved yields and shorter reaction times.
Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. researchgate.net DESs are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive.
In thiourea synthesis, DESs can function as both the solvent and the catalyst. For example, a system composed of choline (B1196258) chloride and tin(II) chloride ([ChCl][SnCl₂]₂) has been shown to be a highly efficient and recyclable medium for the synthesis of monosubstituted thioureas, with the DES being recoverable and reusable for up to seven cycles without significant loss of activity. rsc.org Another approach utilizes a choline chloride-urea DES as a catalyst for the three-component reaction between carbon disulfide and amines in water, yielding di- and tri-substituted thioureas with good yields. tandfonline.com More innovatively, a DES made of choline chloride and thiourea (CC:TU) in a 1:1 ratio can serve as both the reaction medium and the thiourea source itself in the synthesis of pyrimidinethiones. rsc.org
| Deep Eutectic Solvent System | Role | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Choline chloride/Tin(II) chloride ([ChCl][SnCl₂]₂) | Solvent and Catalyst | Thiourea/Urea and amines | High efficiency, recyclable up to 7 times, large-scale potential. | rsc.org |
| Choline chloride-Urea | Catalyst (in water) | Carbon disulfide and amines | One-pot, three-component reaction; yields between 60-95%. | tandfonline.com |
| Choline chloride-Thiourea (CC:TU) | Solvent and Reactant | α,β-unsaturated carbonyl compounds | Acts as the thiourea source, biodegradable, efficient (45-99% yields). | rsc.org |
| PEG 200-Thiourea | Solvent, Shape-control agent, Sulfur source | Nickel and cobalt salts | Cost-effective, energy-efficient solvothermal synthesis of metal sulfides. | rsc.org |
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often increase product yields. tue.nl The non-contact, rapid heating is more energy-efficient than conventional heating methods. This technique has been applied to the synthesis of various heterocyclic compounds derived from thioureas. For instance, the synthesis of benzoyl-substituted phenylthiourea (B91264) compounds has been improved using microwave irradiation. Similarly, the synthesis of thiazole (B1198619) derivatives from phenylthioureas has been successfully achieved with microwave assistance, highlighting benefits such as simplicity, reduced reaction time, and higher yields. nih.gov While not specific to this compound, the synthesis of 5-hydroxymethyl furfural (B47365) using microwave heating achieved over 90% yield in just 90 seconds, demonstrating the profound rate enhancements possible with this technology. rsc.org
Sonochemistry employs ultrasound to initiate and enhance chemical reactions. The physical phenomenon responsible is acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the liquid. nih.gov This process creates localized "hot spots" with extremely high temperatures and pressures, leading to the generation of highly reactive radicals and increasing mass transfer. nih.gov This technique can significantly accelerate reaction rates, even at ambient bulk temperatures.
In the context of thiourea chemistry, sonochemical methods have been used to synthesize polymers containing thiourea linkages. A poly(thiourea-amide) was synthesized via a condensation reaction under ultrasound irradiation (40 kHz, 100 W) at 25 °C in just 15 minutes. imist.maimist.ma The synthesis of N-naphthoyl thiourea derivatives was also efficiently achieved with ultrasonic assistance, resulting in improved reaction yields. acs.org A key advantage of sonochemistry is its synergistic effect with heterogeneous catalysts, where the cavitation process can activate the catalyst surface and enhance its activity. nih.gov
Comparative Analysis of Synthetic Pathways: Efficiency and Scalability
The choice of a synthetic pathway for this compound and its analogs depends on factors like desired purity, production scale, cost, and environmental impact. Each methodology presents a unique set of advantages and disadvantages regarding efficiency and scalability.
Traditional solution-phase synthesis often involves lengthy reaction times, challenging purifications (e.g., column chromatography), and the use of volatile organic solvents, which can limit scalability and environmental friendliness.
Solid-Phase Synthesis excels in the production of compound libraries for screening purposes. Its main advantages are the ease of purification and the potential for automation. beilstein-journals.org However, the cost of resins and reagents, along with the lower product output per reaction volume, can be a limitation for large-scale industrial production.
Green Chemistry Approaches offer significant improvements in both efficiency and scalability.
Deep Eutectic Solvents (DESs) provide a dual benefit by often acting as both solvent and catalyst. Their recyclability and the potential for high yields make them attractive for scalable processes. rsc.org Methods using DESs have been shown to perform well on a larger scale. rsc.org
Microwave-assisted synthesis drastically cuts reaction times, which directly translates to higher throughput and increased efficiency, a major advantage for scalability. tue.nlrsc.org
Sonochemical and Mechanochemical methods are also highly efficient. Mechanochemical synthesis, for example, can provide near-quantitative yields with a simple, water-based workup, making it highly scalable and environmentally friendly. rsc.org Sonochemistry enhances reaction rates and can be particularly useful for heterogeneous systems. nih.gov
| Synthetic Pathway | Efficiency (Yield & Time) | Scalability & Workup | Key Advantages | Key Limitations | Reference |
|---|---|---|---|---|---|
| Solid-Phase Synthesis | Variable yields; reaction times can be long but automation allows for high throughput. | Ideal for lab-scale libraries; purification is simple filtration. Scalability limited by resin capacity and cost. | Ease of purification; automation potential. | High cost of resins; lower mass yield per volume. | beilstein-journals.org |
| DES-Mediated Synthesis | Good to excellent yields (up to 99%); moderate reaction times. | Highly scalable; catalyst/solvent can be recycled, simplifying workup. | Environmentally benign; recyclable solvent/catalyst system. | Viscosity of some DESs can pose handling challenges. | rsc.orgrsc.org |
| Microwave-Assisted Synthesis | High yields; extremely short reaction times (minutes). | Good scalability with continuous flow reactors; rapid throughput. | Dramatic reduction in reaction time; energy efficient. | Requires specialized equipment; potential for localized overheating. | nih.govrsc.org |
| Sonochemical Synthesis | Improved yields and significantly reduced reaction times. | Scalable with appropriate reactor design; efficient for heterogeneous systems. | Enhanced reaction rates at ambient temperature; energy efficient. | Requires specialized ultrasonic equipment; effects can be localized. | nih.govimist.maacs.org |
| Mechanochemistry | Near-quantitative yields. | Excellent scalability; solvent-free or minimal solvent; simple workup (e.g., water wash). | High efficiency; environmentally friendly (low/no solvent). | Requires specific ball-milling equipment. | rsc.org |
Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyphenylthiourea
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-Hydroxyphenylthiourea. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. libretexts.org For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, exhibits distinct signals corresponding to the different types of protons in the molecule. researchgate.net The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 6.90–7.45 ppm. The proton of the hydroxyl (-OH) group is often observed as a singlet at approximately δ 9.85 ppm, and the protons of the amino (-NH₂) group of the thiourea (B124793) moiety are seen as a broad singlet around δ 6.20 ppm.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.inwikipedia.org Each chemically non-equivalent carbon atom gives a distinct signal. pressbooks.publibretexts.org The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the electronic environment of each carbon atom. Carbons in the aromatic ring typically resonate in the downfield region of the spectrum. libretexts.org The carbon atom of the thiocarbonyl group (C=S) is also expected to have a characteristic chemical shift.
Interactive Data Table: ¹H NMR and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹H | 9.85 (s, 1H) | -OH | |
| ¹H | 7.45–6.90 (m, 4H) | Ar–H | |
| ¹H | 6.20 (s, 2H) | -NH₂ | |
| ¹³C | Not available | Not available |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.comyoutube.com The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its various vibrational modes. researchgate.net Key vibrational frequencies include the N-H stretching of the amino group, typically observed around 3250 cm⁻¹, the C=S stretching of the thiourea group at approximately 1250 cm⁻¹, and the O-H stretching of the hydroxyl group around 3400 cm⁻¹. researchgate.netlibretexts.org The presence of these bands provides strong evidence for the structure of this compound. researchgate.netresearchgate.netnih.gov
Interactive Data Table: FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| -OH | Stretching | 3400 | |
| -NH | Stretching | 3250 | |
| C=S | Stretching | 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.eduethz.ch The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or acetonitrile (B52724), shows absorption bands that are characteristic of the phenyl and thiourea chromophores. nih.govscialert.net The presence of the hydroxyl group on the phenyl ring can influence the position and intensity of these absorption bands. up.ac.zaresearchgate.net Studies on related thiourea derivatives have shown that electronic transitions can be affected by the solvent and substituents on the aromatic ring. nih.gov The absorption maxima can provide insights into the conjugation and electronic structure of the molecule. researchgate.netspringermedizin.de
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. molaid.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (168.22 g/mol ). Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing the stable fragments that are formed upon ionization.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.escarleton.edu For this compound, this method can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. conicet.gov.ar The analysis of the crystal structure reveals the intramolecular and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice. nih.govconicet.gov.ar This technique offers unambiguous proof of the molecular structure. bruker.com
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its amount in a sample. royed.in High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. torontech.comchromforum.orgnih.gov A suitable HPLC method would involve the use of a reversed-phase column and a mobile phase that allows for the separation of this compound from any impurities or related substances. lcms.cz The purity is often determined by calculating the area percentage of the main peak in the chromatogram. torontech.com For quantitative analysis, a calibration curve is typically generated using standards of known concentration. chromforum.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. globalresearchonline.netwjpmr.comwikipedia.org A properly developed and validated HPLC method is crucial for assessing the purity of the compound and for monitoring its stability under various conditions. nih.gov
A common approach for the analysis of moderately polar organic compounds like this compound is reverse-phase HPLC (RP-HPLC). phcog.comnih.gov In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. betterthesis.dk
Illustrative HPLC Method Parameters:
For the analysis of this compound, a gradient elution method would typically be employed to ensure the efficient separation of the main compound from any potential impurities or degradation products. rsc.org The following table outlines a hypothetical, yet representative, set of HPLC conditions that could serve as a starting point for method development.
| Parameter | Value/Description |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| This table presents a typical set of starting parameters for the HPLC analysis of a compound like this compound and would require optimization and validation for specific applications. |
The choice of a C18 column provides a versatile stationary phase for the retention of a wide range of organic molecules. bldpharm.com The use of a formic acid modifier in the aqueous portion of the mobile phase helps to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient elution is preferable to an isocratic one when analyzing samples that may contain compounds with a wide range of polarities. researchgate.net Detection at 254 nm is often a good starting point for aromatic compounds, though the optimal wavelength should be determined by acquiring the UV spectrum of this compound.
Electrochemical Characterization and Redox Behavior
The electrochemical properties of this compound, particularly its redox behavior, are of significant interest for understanding its potential roles in various chemical and biological systems. Techniques such as cyclic voltammetry (CV) can provide valuable insights into the oxidation and reduction potentials of the molecule. nih.gov
The thiourea moiety is known to undergo electrochemical oxidation. Studies on related phenylthiourea (B91264) derivatives have shown that these compounds can be oxidized, often irreversibly, at a solid electrode. europa.eu The oxidation process can lead to the formation of disulfide species. For this compound, the presence of the electron-donating hydroxyl group on the phenyl ring is expected to influence its oxidation potential. rsc.org
Anodic oxidation has been utilized in the electrochemical synthesis of this compound from 2-aminophenol (B121084) and ammonium (B1175870) thiocyanate (B1210189) at a platinum anode, with a potential of 1.2 V vs. Ag/AgCl being applied. This suggests that the compound is susceptible to oxidation under these conditions.
Illustrative Cyclic Voltammetry Parameters:
A typical CV experiment to characterize the redox behavior of this compound would involve the following parameters:
| Parameter | Value/Description |
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile |
| Analyte Concentration | 1 mM |
| Scan Rate | 100 mV/s |
| Potential Range | -1.5 V to +1.5 V |
| This table provides a representative set of parameters for a cyclic voltammetry experiment. The actual conditions would need to be optimized based on the specific system and objectives. |
The resulting voltammogram would be analyzed for the presence of oxidation and reduction peaks, their potentials, and the reversibility of the redox processes. This information is crucial for understanding the electron transfer properties of this compound.
Quality Control and Quality Assurance Protocols in Research
Robust quality control (QC) and quality assurance (QA) protocols are imperative in a research setting to ensure the integrity and reproducibility of data generated for this compound. enago.comwisc.edu These protocols encompass the entire analytical workflow, from sample handling to data reporting, and are guided by principles outlined in guidelines such as those from the International Council for Harmonisation (ICH). europa.eufda.gov
Key QC/QA Procedures:
Method Validation: Before routine use, any analytical method for this compound, such as the HPLC method described above, must be thoroughly validated. globalresearchonline.netnih.gov This involves demonstrating its suitability for the intended purpose by assessing parameters like:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
System Suitability Testing: Prior to each analytical run, a system suitability test is performed to ensure that the chromatographic system is performing adequately. This typically involves injecting a standard solution of this compound and evaluating parameters such as peak area reproducibility, retention time, theoretical plates, and tailing factor.
Reference Standards: A well-characterized reference standard of this compound with a known purity is essential for the accurate quantification of the compound in test samples.
Documentation: Meticulous documentation of all experimental procedures, observations, and results is crucial for traceability and for the ability to investigate any out-of-specification results. researchgate.net
The following table summarizes key quality control checks for the analysis of this compound.
| QC Check | Parameter to Evaluate | Acceptance Criteria (Illustrative) |
| System Suitability | %RSD of peak area (n=5) | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Method Validation | Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (%RSD) | ≤ 2.0% | |
| This table provides examples of typical acceptance criteria for QC checks in a research setting. The specific criteria should be defined based on the requirements of the analysis. |
By adhering to these stringent QC and QA protocols, researchers can have a high degree of confidence in the quality and reliability of the analytical data generated for this compound.
Computational Chemistry and Theoretical Investigations of 2 Hydroxyphenylthiourea
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like 2-Hydroxyphenylthiourea. scispace.comwikipedia.org This theoretical framework allows for the calculation of various molecular properties, offering a deeper understanding of the compound's behavior at the atomic level. scispace.com DFT methods are predicated on the principle that the ground-state electronic energy of a system can be determined from its electron density, providing a computationally efficient alternative to traditional wave function-based approaches. wikipedia.orgnih.gov
Geometry Optimization and Molecular Conformation Analysis
A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. nih.govresearchgate.net Studies have shown that the optimized geometry often reveals a non-planar structure. nih.gov The conformation of the acylthiourea group is of particular interest, with calculations often indicating a pseudo-antiperiplanar arrangement of the C=O and C=S bonds. conicet.gov.ar Intramolecular hydrogen bonding, specifically between the thioamide and carbonyl groups, plays a significant role in stabilizing the determined conformation. conicet.gov.arresearchgate.net
Below is a table showcasing typical bond lengths and angles that might be determined through DFT calculations for a molecule with similar functional groups.
| Parameter | Bond | Calculated Value (Å or °) |
| Bond Length | C=S | 1.673 |
| Bond Length | C=O | 1.221 |
| Bond Length | C-N (amide) | 1.350 |
| Bond Length | C-N (thioamide) | 1.400 |
| Bond Angle | N-C-S | 120.0 |
| Bond Angle | N-C-O | 122.0 |
| Dihedral Angle | O=C-N-C | 180.0 |
Note: The values presented are illustrative and based on data for structurally related compounds. Actual calculated values for this compound may vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. nih.govresearchgate.net A larger HOMO-LUMO gap suggests higher molecular stability and lower chemical reactivity. researchgate.net
For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is often localized over the phenyl ring and the thiourea (B124793) moiety, while the LUMO may be distributed over the acyl group. The energy of the HOMO, LUMO, and the resulting gap can be quantified through DFT calculations.
| Parameter | Energy (eV) |
| HOMO Energy | -5.2822 |
| LUMO Energy | -1.2715 |
| HOMO-LUMO Gap | 4.0107 |
Note: These values are examples based on a similar molecule and serve to illustrate the type of data obtained from FMO analysis. malayajournal.org
Vibrational Frequency Analysis and Spectroscopic Correlations
Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical predictions with observed spectral bands. conicet.gov.arresearchgate.net For this compound, this analysis helps to identify the characteristic vibrational modes of its functional groups, such as the C=O, C=S, and N-H stretching and bending vibrations. conicet.gov.ar
The presence of intramolecular hydrogen bonds significantly influences the vibrational frequencies, often causing shifts to lower wavenumbers for the involved groups. conicet.gov.ar For instance, the N-H stretching frequency can provide evidence for such interactions. conicet.gov.ar Two-dimensional vibrational spectroscopy techniques can further probe the dynamics of these interactions. nih.govuzh.ch
Below is a table of selected calculated and experimental vibrational frequencies for a related acylthiourea compound, demonstrating the typical agreement between theory and experiment.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (cm⁻¹) |
| N-H Stretch | 3169 | - |
| C=O Stretch | 1679 | 1693 |
| N-H Bend (Thioamide I) | 1535 | - |
| C-N Stretch (Thioamide II) | 1332 | 1350 |
Data adapted from a study on a similar 1-(1-naphthoyl)-3-(halo-phenyl)-thiourea. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (GIAO Method)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an invaluable tool in structural elucidation. imist.manih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for predicting ¹H and ¹³C NMR chemical shifts within the DFT framework. imist.maconicet.gov.ar By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and then compared with experimental data. nih.govresearchgate.net
This computational approach can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of the different atoms in this compound. The accuracy of these predictions is often enhanced through the use of scaling factors or multi-standard approaches to minimize systematic errors. conicet.gov.arbeilstein-journals.org
The following table provides an example of how calculated and experimental chemical shifts are compared.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 (Aromatic) | 125.4 | 126.1 |
| C2 (Aromatic-OH) | 155.2 | 156.0 |
| C=S | 180.1 | 181.5 |
| H (Phenolic) | 9.8 | 9.5 |
| H (Amide) | 8.5 | 8.3 |
Note: The presented values are hypothetical and for illustrative purposes only.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.deresearchgate.net The MEP surface illustrates the electrostatic potential at different points around the molecule, with colors indicating regions of positive and negative potential. researchgate.netsobereva.com Typically, red areas represent regions of high electron density and negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density and positive potential, which are prone to nucleophilic attack. researchgate.netwalisongo.ac.id
For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms, highlighting their nucleophilic character. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential, indicating their electrophilic nature. This visual representation is instrumental in predicting intermolecular interactions and chemical reactivity. malayajournal.orgschrodinger.com
Molecular Dynamics (MD) Simulations
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.netrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in solution. researchgate.netmdpi.com
For this compound, MD simulations could be employed to investigate its behavior in different solvents, study its interaction with biological macromolecules, or explore the stability of different conformers at various temperatures. nih.govpeerj.com These simulations provide a temporal dimension to the understanding of the molecule's properties, complementing the static picture provided by DFT.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from quantum chemical calculations that provide insights into the electronic structure and reactivity of molecules. wisdomlib.org These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. wisdomlib.orgscienceopen.com For this compound and its derivatives, key descriptors are often calculated using DFT to understand their reactivity. researchgate.netresearchgate.net
Commonly studied quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and the dipole moment. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. researchgate.net A smaller HOMO-LUMO energy gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org
The reactivity of a molecule can be further elucidated by analyzing its molecular electrostatic potential (MEP) map. The MEP plot uses a color scale to visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This information is invaluable for predicting the sites of chemical reactions. researchgate.net
Table 1: Calculated Quantum Chemical Descriptors for a Thiourea Derivative
| Parameter | Value |
| HOMO Energy | -6.24 eV |
| LUMO Energy | -1.58 eV |
| Energy Gap (HOMO-LUMO) | 4.66 eV |
| Electronegativity (χ) | 3.91 eV |
| Chemical Hardness (η) | 2.33 eV |
| Dipole Moment | 5.32 Debye |
Theoretical Evaluation of Solvent Effects on Electronic Properties
The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Theoretical models are employed to simulate these solvent effects and predict how a molecule will behave in different environments. The Polarizable Continuum Model (PCM) and its variants, such as the self-consistent isodensity polarized continuum model (SCIPCM), are widely used for this purpose. medjchem.com These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute molecule's electric field.
Theoretical studies on related compounds, such as quinoxalinone derivatives, have shown that solvent polarity can affect geometries, solvation energies, dipole moments, and the HOMO-LUMO energy gap. medjchem.com For instance, an increase in solvent polarity can lead to changes in the electronic absorption spectra, causing shifts in the absorption bands (solvatochromism). medjchem.com
In the case of this compound derivatives, theoretical calculations of UV-Vis spectra in different solvents like acetonitrile (B52724) and methanol (B129727) have been performed to understand the electronic transitions. nih.gov By comparing the calculated spectra with experimental data, researchers can gain insights into the nature of the electronic excitations and the influence of the solvent on the molecule's electronic structure. medjchem.com The study of solvent effects is crucial for applications where the molecule is used in solution, such as in chemical synthesis or biological assays.
Biological Activities and Medicinal Chemistry Research on 2 Hydroxyphenylthiourea
Spectrum of Biological Activities of 2-Hydroxyphenylthiourea
Thiourea (B124793) derivatives are recognized for their wide-ranging biological applications, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties mdpi.com. The introduction of different structural components to the thiourea backbone allows for the modification of these activities mdpi.com.
Antimicrobial Properties
While specific studies on the antimicrobial properties of this compound are not extensively available in the reviewed literature, research on closely related derivatives provides insights into its potential activity. For instance, a study on the synthesis and in-vitro antibacterial activity of 1-(4-chlorophenyl)(2-hydroxyphenyl) methyl thiourea demonstrated significant activity against several bacterial strains researchgate.net. This suggests that the 2-hydroxyphenyl moiety, in combination with a thiourea core, can contribute to antibacterial effects researchgate.net.
Thiourea derivatives, in general, have been shown to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects mdpi.commdpi.comresearchgate.net. The presence of sulfur, nitrogen, and oxygen atoms in these molecules provides numerous bonding possibilities, which may contribute to their biological action mdpi.com. The antimicrobial efficacy of thiourea derivatives is often influenced by the nature of the substituents on the phenyl ring nih.gov.
Anticancer Potential
The anticancer potential of thiourea derivatives has been a significant area of investigation mdpi.comnih.gov. Although direct studies on this compound are limited, the broader class of thiourea compounds has shown promise. Research has demonstrated that thiourea derivatives can inhibit the growth of various cancer cell lines and, in some cases, reverse treatment resistance mdpi.commdpi.com. The anticancer activity is often attributed to the ability of these compounds to interact with multiple biological targets involved in cancer progression biointerfaceresearch.com.
For example, a study on new thiourea derivatives bearing a benzodioxole moiety revealed significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, with some compounds showing greater potency than the standard drug doxorubicin nih.gov. The mechanisms underlying these effects were linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the induction of apoptosis nih.gov.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | nih.gov |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | nih.gov |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | nih.gov |
| Doxorubicin (Reference) | HCT116 | 8.29 | nih.gov |
| Doxorubicin (Reference) | HepG2 | 7.46 | nih.gov |
| Doxorubicin (Reference) | MCF-7 | 4.56 | nih.gov |
Antioxidant Activities
The antioxidant properties of various thiourea derivatives have been documented, although specific data for this compound is scarce. Generally, thiourea derivatives are known to be potent scavengers of reactive oxygen species hueuni.edu.vn. Their antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation scavenging methods farmaciajournal.comdergipark.org.trfarmaciajournal.comresearchgate.net.
Studies on different series of thiourea derivatives have consistently shown their capacity to act as antioxidants farmaciajournal.comfarmaciajournal.com. For instance, research on 2-thiophene carboxylic acid thiourea derivatives confirmed that all tested compounds exhibited antioxidant activity farmaciajournal.comfarmaciajournal.com. The structural features of these molecules, including the thiourea core and aromatic substituents, are believed to play a crucial role in their antioxidant potential farmaciajournal.com.
| Compound | Assay | IC50 (mM) | Reference |
|---|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 | hueuni.edu.vnresearchgate.net |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 | hueuni.edu.vnresearchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 | hueuni.edu.vnresearchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 | hueuni.edu.vnresearchgate.net |
Neuroprotective Properties
There is a notable lack of direct scientific literature investigating the neuroprotective properties of this compound. However, the broader class of compounds known as phenylenediamines has been studied for neuroprotective effects that are independent of their antioxidant activity nih.gov. These studies suggest that certain structural motifs can confer neuroprotection through mechanisms other than radical scavenging nih.gov. Given the structural similarities, it is conceivable that phenylthiourea (B91264) derivatives might also possess neuroprotective potential, though this remains an area for future investigation nih.gov.
Mechanistic Investigations of Biological Action
The mechanisms through which thiourea derivatives exert their biological effects are multifaceted. One key area of investigation is their interaction with metal ions, which can be crucial for various biological processes.
Metal Ion Binding and Chelating Effects in Biological Systems
Thiourea derivatives possess the ability to act as chelating agents due to the presence of sulfur, nitrogen, and, in the case of this compound, oxygen atoms. These atoms can coordinate with metal ions, forming stable complexes researchgate.net. The chelation of metal ions is a critical aspect of biological systems, as it can influence the transport and activity of metals, and also mitigate their potential toxicity nih.govnih.govsemanticscholar.org.
Interaction with Thiol-Containing Proteins
The thiourea moiety, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is known for its versatile applications in medicinal chemistry, partly due to its ability to interact with biological macromolecules. The sulfur atom of the thiocarbonyl group in this compound can act as a hydrogen bond acceptor, while the N-H protons can serve as hydrogen bond donors. These properties facilitate interactions with amino acid residues in proteins, particularly those containing thiol groups, such as cysteine.
Cysteine residues are often found in the active sites of enzymes and play crucial roles in catalysis and protein structure. The thiol group of cysteine is a potent nucleophile and can participate in covalent bond formation with electrophilic compounds researchgate.netnih.gov. While direct covalent modification of cysteine by this compound has not been extensively documented in the literature, the potential for such interactions exists. Electrophilic "warheads" are often incorporated into drug molecules to form covalent bonds with nucleophilic residues like cysteine nih.govnih.gov. The chemical environment of the thiourea group in this compound could be modulated through synthetic modifications to enhance its reactivity towards cysteine thiols, a strategy employed in the design of targeted covalent inhibitors nih.gov.
Furthermore, the interaction of thiourea derivatives with thiol-containing enzymes has been a subject of investigation. For instance, studies on fluorophenylthiourea derivatives have demonstrated inhibitory effects on glutathione-dependent enzymes like Glutathione S-transferases (GSTs) and Glutathione reductase (GR), both of which are crucial in cellular detoxification and redox homeostasis nih.gov. These interactions, while not necessarily covalent, highlight the potential for this compound and its analogs to bind to and modulate the activity of thiol-containing proteins. The binding is often stabilized by a network of hydrogen bonds and other non-covalent interactions within the enzyme's active site nih.gov.
Redox Activity in Biological Contexts
The term "redox activity" in a biological context refers to the ability of a compound to participate in reduction-oxidation reactions, which can involve the transfer of electrons. Such reactions are fundamental to many cellular processes. Thiourea derivatives have been investigated for their antioxidant properties mdpi.comresearchgate.net. Antioxidants can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
The antioxidant activity of thiourea derivatives can be attributed to their ability to donate a hydrogen atom or an electron to a free radical. The presence of the hydroxyl group on the phenyl ring of this compound is expected to enhance its antioxidant potential. Phenolic hydroxyl groups are well-known for their ability to scavenge free radicals. For example, in a study of novel thiourea derivatives, compounds were evaluated for their antioxidant activity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays researchgate.netmdpi.com.
Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity mdpi.comnih.govmdpi.com. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features, or pharmacophores, that are essential for activity.
For thiourea derivatives, SAR studies have been conducted to optimize their activity against various biological targets. These studies typically explore the effects of different substituents on the phenyl ring and the thiourea nitrogen atoms nih.govmdpi.comnih.gov.
The biological activity of this compound can be significantly influenced by the nature and position of substituents on the phenyl ring. The hydroxyl group at the 2-position is a key feature, likely contributing to the molecule's binding and electronic properties.
General SAR principles for thiourea derivatives can be extrapolated to understand the potential impact of modifications to this compound:
Electronic Effects : The electronic properties of substituents on the phenyl ring can alter the acidity of the N-H protons and the nucleophilicity of the sulfur atom in the thiourea group. Electron-withdrawing groups (e.g., halogens, nitro groups) can increase the hydrogen-bonding donor capacity of the N-H groups, which may enhance binding to target proteins. Conversely, electron-donating groups (e.g., methoxy, methyl) can increase the electron density on the thiourea moiety, potentially influencing its interaction with electron-deficient centers in a biological target.
Steric Effects : The size and shape of substituents can impact how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal interaction with the target, while smaller substituents might not provide sufficient contact to stabilize the binding.
A hypothetical SAR study on this compound derivatives might involve synthesizing analogs with different substituents at various positions on the phenyl ring and evaluating their biological activity. The data from such a study could be presented in a table to visualize the trends.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | R (Substitution on Phenyl Ring) | Biological Activity (e.g., IC₅₀ in µM) |
|---|---|---|
| 1 | 2-OH (Parent) | 10.5 |
| 2a | 2-OH, 4-Cl | 5.2 |
| 2b | 2-OH, 4-CH₃ | 8.9 |
| 2c | 2-OH, 4-NO₂ | 3.1 |
This table is for illustrative purposes and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities farmaciajournal.comnih.govnih.govpensoft.netaimspress.com. QSAR models are developed by calculating various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) aimspress.com.
A typical QSAR study on this compound derivatives would involve the following steps:
Data Set Selection : A series of this compound analogs with their corresponding biological activities (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound in the dataset. These can include:
Constitutional descriptors : Molecular weight, number of atoms, etc.
Topological descriptors : Indices that describe the connectivity of atoms.
Quantum chemical descriptors : Dipole moment, HOMO/LUMO energies, etc., which provide insights into electronic properties.
Physicochemical properties : LogP (lipophilicity), molar refractivity (MR), etc nih.gov.
Model Development : Statistical methods are used to build a model that best correlates the descriptors with the biological activity. The goal is to identify a small set of descriptors that can accurately predict the activity.
Model Validation : The predictive power of the QSAR model is assessed using various validation techniques, such as cross-validation and external validation with a test set of compounds not used in model development nih.gov.
A validated QSAR model can be used to predict the activity of new, unsynthesized this compound analogs, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. For instance, a QSAR study on antitubercular nitrofuran analogues utilized various descriptors to build predictive models aimspress.com.
Pharmacophore Elucidation : A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response researchgate.netresearchgate.netnih.gov. Pharmacophore models can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based) researchgate.netnih.gov. For this compound, a pharmacophore model could be developed from a set of its active analogs. This model might include features like a hydrogen bond donor (from the N-H and O-H groups), a hydrogen bond acceptor (from the C=S and O-H groups), and an aromatic ring feature. Such a model could then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds nih.govresearchgate.net.
Molecular Docking : Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govmdpi.comfarmaciajournal.comnih.gov. In drug design, it is used to predict how a small molecule (ligand) binds to the active site of a protein (receptor). A molecular docking study of this compound would require a three-dimensional structure of the target protein. The docking algorithm would then explore different binding poses of the compound within the active site and score them based on their predicted binding affinity. The results of a docking study can provide valuable insights into the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, docking studies on fluorophenylthiourea derivatives helped to elucidate their binding modes with glutathione-dependent enzymes nih.gov. This information can be used to rationalize the observed SAR and to design new analogs with improved binding affinity.
Bioisosteric Replacements and Analogue Design Strategies
Bioisosterism is a strategy used in medicinal chemistry to design new compounds by replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties spirochem.comcambridgemedchemconsulting.commdpi.com. The application of bioisosteric replacement can lead to the discovery of novel analogs with enhanced therapeutic profiles cambridgemedchemconsulting.commdpi.com.
For this compound, several bioisosteric replacement strategies could be employed to design new analogs:
Thiourea Moiety Replacement : The thiourea group could be replaced by other groups that can mimic its hydrogen bonding capabilities. A common bioisostere for thiourea is urea, where the sulfur atom is replaced by an oxygen atom. This change can significantly alter the electronic properties and metabolic stability of the molecule. Other potential replacements include guanidines or other heterocyclic systems that can present a similar arrangement of hydrogen bond donors and acceptors.
Hydroxyl Group Replacement : The hydroxyl group is a key functional group that can participate in hydrogen bonding. It could be replaced by other groups such as an amino group (-NH₂), a thiol group (-SH), or even a fluorine atom (-F) cambridgemedchemconsulting.com. Each of these replacements would alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capacity and pKa.
Phenyl Ring Replacement : The phenyl ring can be replaced by other aromatic or heteroaromatic rings, such as pyridine, thiophene, or pyrazole. This strategy, known as scaffold hopping, can lead to the discovery of new chemical series with different intellectual property landscapes and potentially improved ADME properties.
Table 2: Potential Bioisosteric Replacements for this compound
| Original Functional Group | Bioisosteric Replacement | Rationale |
|---|---|---|
| Thiourea (-NH-C(=S)-NH-) | Urea (-NH-C(=O)-NH-) | Similar size and hydrogen bonding pattern, but different electronic properties and metabolic stability. |
| Hydroxyl (-OH) | Amino (-NH₂) | Can act as a hydrogen bond donor and acceptor, but introduces basicity. |
| Hydroxyl (-OH) | Thiol (-SH) | Can act as a hydrogen bond donor, but has different acidity and reactivity. |
The design of new analogs based on these strategies should be guided by the SAR data and computational modeling to predict the impact of the structural changes on the desired biological activity.
Preclinical Research and In Vitro/In Vivo Study Design
Preclinical research for thiourea derivatives, including compounds structurally related to this compound, typically follows a structured pipeline to evaluate their therapeutic potential, primarily focusing on their anticancer properties.
In Vitro Studies:
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the compound's biological activity at a cellular level. A common starting point is the evaluation of cytotoxicity against various cancer cell lines. For instance, studies on N,N'-diarylthiourea derivatives have demonstrated their ability to suppress the growth of human breast cancer cells (MCF-7). nih.gov In such studies, the half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, one N,N'-diarylthiourea derivative showed an IC50 value of 338.33 ± 1.52 µM against MCF-7 cells. nih.gov
Further in vitro investigations aim to elucidate the mechanism of action. This can involve assays to assess the induction of apoptosis (programmed cell death), cell cycle analysis to determine if the compound halts cell division at a specific phase, and molecular docking studies to predict how the compound might interact with specific protein targets. For example, some thiourea derivatives have been shown to induce apoptosis and cause cell cycle arrest in the S phase in MCF-7 cells. nih.gov
In Vivo Studies:
Promising candidates from in vitro studies are then advanced to in vivo animal models to assess their efficacy and safety in a living organism. These studies are crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties. Common animal models include rodent models of various cancers.
| Study Phase | Objective | Key Parameters Measured | Example from Thiourea Derivatives Research |
| In Vitro | Assess biological activity at the cellular level. | IC50 values, apoptosis induction, cell cycle arrest, protein-ligand interactions. | A diarylthiourea derivative showed an IC50 of 338.33 µM against MCF-7 breast cancer cells and induced apoptosis. nih.gov |
| In Vivo | Evaluate efficacy and safety in a living organism. | Tumor volume and weight, survival rate, histological changes. | 2'-Hydroxycinnamaldehyde, when injected into rat oral tumors, inhibited tumor growth and induced apoptosis. nih.gov |
Contributions to Drug Discovery and Development
The broad spectrum of biological activities exhibited by thiourea derivatives has positioned them as valuable scaffolds in drug discovery and development. researchgate.netmdpi.com While this compound itself has not been prominently featured as a lead compound in major drug development campaigns, the collective research on its chemical class highlights several key contributions.
Scaffold for Novel Therapeutics: The thiourea moiety is a versatile building block, allowing for the synthesis of large libraries of derivatives with diverse pharmacological profiles. nih.gov Researchers have synthesized and evaluated numerous thiourea derivatives for a range of therapeutic targets, including antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netmdpi.com
Identification of Novel Biological Targets: The investigation of thiourea derivatives has led to the identification of novel biological targets and mechanisms of action. For example, certain N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas have been identified as potential inhibitors of EGFR and HER-2 kinases, which are important targets in cancer therapy. researchgate.net Specifically, the thiourea derivative 7b (N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea) demonstrated significant inhibitory activity against both EGFR (IC50 = 0.08 µM) and HER-2 (IC50 = 0.35 µM). researchgate.net
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of various thiourea derivatives have provided valuable insights into the structure-activity relationships within this class of compounds. researchgate.net These studies help medicinal chemists understand how different chemical modifications to the thiourea core affect biological activity, guiding the design of more potent and selective drug candidates. For instance, research has shown that the nature and position of substituents on the phenyl rings of N,N'-diarylthioureas can significantly influence their anticancer activity. nih.gov
Applications of 2 Hydroxyphenylthiourea in Advanced Materials Science
Building Block in Polymer Synthesis
While the direct polymerization of 2-Hydroxyphenylthiourea itself is not extensively documented in dedicated studies, the broader class of thiourea (B124793) derivatives is recognized for its ability to be incorporated into polymer backbones. For instance, thermally stable polymers containing phenylthiourea (B91264), azo, and sulfone groups have been synthesized through polycondensation reactions, demonstrating the feasibility of integrating the thiourea moiety into robust polymer chains researchgate.net. The presence of the reactive hydroxyl and amine groups in this compound suggests its potential as a monomer or a precursor in the synthesis of polythioureas and other polymers. The variation of polymer backbones using aromatic and aliphatic segments allows for the tuning of dielectric properties, which is a key area in the development of new materials for applications such as high energy density capacitors . Further research into the polymerization reactions involving this compound could unlock new polymeric materials with tailored properties.
Development of Functional Materials
The development of advanced functional materials is a rapidly growing field, driven by the demand for materials with specific, tailored properties for revolutionary technologies rsc.orgresearchgate.net. Functional polymers can be created by introducing specific functional groups into the material rsc.orgresearchgate.net. The unique chemical structure of this compound makes it an attractive candidate for the development of such functional materials.
The thiourea group, in particular, is known to impart specific functionalities. For example, polymers containing thiourea have been investigated for their thermal stability and potential applications in various fields researchgate.net. The incorporation of this compound into polymer structures could lead to materials with enhanced thermal resistance, specific optical properties, or the ability to coordinate with metal ions, opening up possibilities for their use in diverse applications ranging from electronics to environmental remediation. The synthesis of polymers containing phenylthiourea has been explored, indicating the feasibility of creating functional materials based on this structural motif researchgate.net.
Role in the Synthesis of Heterocyclic Compounds (e.g., Benzoxazole Derivatives)
One of the most significant applications of this compound in materials science is its role as a key intermediate in the synthesis of heterocyclic compounds, particularly benzoxazole derivatives.
Solid-Phase Synthesis of 2-Amino and 2-Amidobenzoxazole Derivatives
An efficient solid-phase methodology has been developed for the synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives, where this compound plays a crucial role. In this process, a resin-bound this compound is utilized as a key intermediate. This intermediate undergoes a cyclization reaction to form a polymer-bound 2-aminobenzo[d]oxazole resin. This resin can then be further functionalized with various electrophiles, such as alkyl halides and acid chlorides, to generate a diverse library of 2-amino and 2-amidobenzoxazole derivatives. The final products are then cleaved from the resin in good yields and purities. This solid-phase approach offers a streamlined and efficient route to these important heterocyclic compounds.
Advanced Sensing Materials Development
The ability of this compound to interact with specific metal ions has led to its exploration in the development of advanced sensing materials. Its structure allows for the creation of chemosensors that can detect the presence of metal ions through observable changes in their optical properties.
Chemosensing Properties for Specific Metal Ions (e.g., Chromium, Mercury)
Research has demonstrated the potential of this compound and its derivatives as chemosensors for the detection of heavy metal ions, which are significant environmental pollutants.
A notable application is in the sensing of chromium(VI) . A novel approach for the photometric and fluorimetric determination of chromium(VI) is based on the oxidative dimerization reaction of 1-(2-hydroxyphenyl)thiourea. This reaction leads to a measurable change in the optical properties of the compound, allowing for the sensitive and selective detection of this toxic metal ion.
While direct studies on this compound for mercury sensing are not as prevalent, the broader class of thiourea-based chemosensors has been extensively investigated for the detection of mercury(II) ions nih.govrsc.org. These sensors often exhibit a "turn-on" fluorescence response upon binding with Hg2+, indicating a high degree of selectivity and sensitivity rsc.org. The thiourea moiety provides a strong binding site for soft metal ions like mercury. For instance, a two-photon fluorescent probe combining a specific recognition molecule, phenyl thiourea, has been developed for the highly selective and sensitive determination of Hg(2+) nih.gov. This suggests that this compound, with its inherent thiourea group, is a promising candidate for the development of mercury sensors.
Optical Sensing Mechanisms (Chromogenic and Fluorometric)
The detection of metal ions by this compound-based sensors relies on changes in their optical properties, primarily through chromogenic (colorimetric) and fluorometric (fluorescence) mechanisms.
Chromogenic sensing involves a visible color change upon interaction with the target analyte. For example, a sensor for mercury(II) has been developed that exhibits a color change from yellow to blue upon addition of the metal ion, allowing for naked-eye detection rsc.org. This color change is often due to the formation of a metal-ligand complex that alters the electronic structure of the molecule and, consequently, its absorption of visible light.
Fluorometric sensing utilizes changes in the fluorescence properties of the sensor molecule. This can manifest as either "turn-on" or "turn-off" fluorescence. In "turn-on" sensors, the fluorescence intensity increases upon binding with the metal ion. This is often attributed to the inhibition of a photoinduced electron transfer (PET) process rsc.org. In the absence of the metal ion, the fluorescence is quenched by PET. Upon complexation, this quenching mechanism is disrupted, leading to an enhancement of fluorescence rsc.org. Conversely, in "turn-off" sensors, the fluorescence is quenched upon binding to the metal ion. The development of fluorescent probes for mercury ions often leverages these mechanisms to achieve high sensitivity and selectivity nih.govmdpi.com.
The table below summarizes the sensing mechanisms and target ions for sensors based on thiourea derivatives.
| Sensor Type | Target Ion | Sensing Mechanism | Observable Change |
| Chromogenic | Mercury(II) | Complexation | Color change (e.g., yellow to blue) rsc.org |
| Fluorometric (Turn-on) | Mercury(II) | Inhibition of Photoinduced Electron Transfer (PET) | Fluorescence enhancement rsc.org |
| Fluorometric (Turn-off) | Mercury(II) | Fluorescence quenching | Decrease in fluorescence intensity |
| Photometric/Fluorometric | Chromium(VI) | Oxidative Dimerization | Change in absorbance and fluorescence |
Lack of Specific Research on this compound for Outlined Applications Hinders Article Generation
Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific published research concerning the chemical compound this compound for the precise applications outlined in the user's request. The detailed structure focusing on its use in the detection and remediation of specific heavy metals—Mercury(II), Chromium(III/VI), Cobalt(II), Copper(II), and Cadmium(II)—could not be substantiated with dedicated research findings for this particular compound.
The extensive search did not yield specific data on spectrophotometric or spectrofluorimetric methods, sensing mechanisms, interference mitigation strategies, or environmental remediation potentials directly involving this compound. The body of available literature focuses on other, different chelating agents and sensing molecules for these purposes.
While information on the broader class of thiourea-based compounds exists, directly attributing those findings to this compound would be scientifically inaccurate. Research has shown that other thiourea derivatives and related compounds are utilized in environmental sensing and remediation. For instance, novel thiourea chelating resins have been synthesized and evaluated for their effectiveness in extracting Mercury(II) from industrial effluents, demonstrating a high adsorption capacity. researchgate.net Similarly, a colorimetric sensor for Mercury(II) was developed based on a nitrophenyl-aminothiourea derivative, which showed a detectable color change upon binding with the metal ion. sigmaaldrich.com
The general mechanism for such interactions often involves chelation, a process where the ligand (the organic molecule) binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. beloit.edumdpi.com The sulfur and nitrogen atoms in the thiourea moiety are typically the key binding sites that coordinate with the metal ion. nih.gov However, without specific studies on this compound, its exact binding mode, selectivity, and efficiency for the requested metal ions remain undocumented in the available scientific literature.
Due to the absence of specific, verifiable research findings for this compound within the requested analytical and environmental remediation contexts, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible. Proceeding would require speculation and the misattribution of data from other compounds, which would compromise the integrity of the information presented.
Environmental Remediation and Analytical Sensing Applications of 2 Hydroxyphenylthiourea
Potential in Environmental Contaminant Remediation
Heavy Metal Sequestration and Adsorption Studies
Research into the application of 2-Hydroxyphenylthiourea and its derivatives for environmental remediation has highlighted its potential in the sequestration of heavy metals. While extensive quantitative adsorption studies are still an emerging field of research, preliminary findings indicate its efficacy as a chelating agent for certain metal ions. The functional groups within the this compound molecule, specifically the sulfur and nitrogen atoms of the thiourea (B124793) group and the hydroxyl group on the phenyl ring, are capable of forming stable complexes with heavy metal ions, thereby removing them from aqueous solutions and contaminated soils.
One area of investigation has been the use of related compounds, such as N-phenyl-N'-2-hydroxyphenylthiourea, in the treatment of soils polluted with heavy metals actamicrobio.bg. The presence of these compounds in soil remediation efforts suggests a mechanism of sequestration where the molecule binds to metal ions, reducing their bioavailability and mobility in the environment. This process is crucial for preventing the uptake of toxic metals by plants and their subsequent entry into the food chain.
The effectiveness of this compound as a heavy metal sensor for chromium (III) has been demonstrated, a process that relies on its ability to bind with the metal ion conscientiabeam.comresearchgate.netresearchgate.net. This sensing capability is indicative of the compound's potential for sequestration, as the initial step in sensing involves the formation of a complex between the molecule and the metal ion.
While specific adsorption isotherm data from dedicated studies on this compound are not widely available in the reviewed literature, the principle of its action is based on the well-established chemistry of thiourea derivatives. These compounds are known to be effective ligands for a variety of transition metals. The table below summarizes the heavy metals for which this compound and its derivatives have shown interaction, based on analytical sensing and soil treatment studies.
| Heavy Metal | Application/Interaction | Compound Derivative (if applicable) | Reference |
| Chromium (Cr) | Analytical Sensing | Not Applicable | conscientiabeam.comresearchgate.netresearchgate.net |
| General Heavy Metals | Soil Pollution Treatment | N-phenyl-N'-2-hydroxyphenylthiourea | actamicrobio.bg |
It is important to note that the development of this compound as a commercial adsorbent for heavy metal remediation is still in a nascent stage. Further research is required to fully characterize its adsorption capacity, selectivity for different metal ions, and performance under various environmental conditions such as pH and temperature.
Integration into Novel Remediation Technologies
The promising characteristics of this compound as a chelating agent have led to its consideration for integration into novel environmental remediation technologies. These technologies aim to provide more efficient, cost-effective, and environmentally friendly solutions for the treatment of heavy metal contamination.
One of the primary areas of application is in the development of new materials for soil remediation. As indicated by studies involving N-phenyl-N'-2-hydroxyphenylthiourea, these compounds can be applied to contaminated soils to immobilize heavy metals actamicrobio.bg. This approach is a form of in-situ remediation, which avoids the need for costly and disruptive excavation of contaminated sites. The thiourea derivative can be introduced into the soil, where it binds with heavy metals, rendering them less harmful.
Furthermore, the principles demonstrated by the use of this compound in analytical sensing can be adapted for remediation purposes. The development of chromogenic and fluorogenic sensors for heavy metals like chromium suggests that this compound could be immobilized on a solid support to create a selective adsorbent conscientiabeam.comresearchgate.netresearchgate.net. Such a material could be used in packed bed reactors or as a reactive barrier for the treatment of industrial wastewater containing specific heavy metal contaminants.
The integration of this compound into these technologies is driven by its specific chemical properties. The ability to form stable complexes with heavy metals is the key to its function in both sequestration and sensing. Future research in this area will likely focus on optimizing the compound's structure to enhance its selectivity and binding capacity for target metals, as well as developing practical and scalable methods for its application in real-world remediation scenarios.
Research Gaps, Challenges, and Future Directions for 2 Hydroxyphenylthiourea
Identification of Unexplored Applications and Emerging Research Areas
Thiourea (B124793) derivatives are known for a wide spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties. pubcompare.ai However, the full potential of 2-Hydroxyphenylthiourea within these and other areas is yet to be realized.
One established application is its use as an analytical reagent. It can be employed in photometric and fluorometric methods for the determination of mercury(II) ions in water samples. worldpharmatoday.com This is based on the mercury(II)-catalyzed auto-oxidation of this compound into a colored disulfide. worldpharmatoday.com
Emerging research points toward significant, yet underexplored, therapeutic applications. A notable area of interest is in infectious diseases. Phenylthiourea (B91264) series have demonstrated activity against intracellular Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov These compounds appear to operate via a novel mechanism of action, as they are effective against strains with mutations in common drug targets. nih.gov Given that M. tuberculosis thrives within macrophages, the ability of these compounds to target intracellular bacteria is a key advantage. nih.gov This presents a compelling case for investigating this compound specifically for its antitubercular properties.
Furthermore, the broader family of thiourea derivatives has been investigated for a vast range of pharmacological activities, including:
Anti-HIV and antiviral agents ppd.com
Antimalarial compounds ppd.com
Cytotoxic and anticancer drugs pubcompare.aidrugtargetreview.com
Enzyme inhibitors (e.g., against acetylcholinesterase and butyrylcholinesterase) mrlcg.com
Central Nervous System (CNS) drugs ppd.com
Each of these areas represents a potential avenue for future research into the specific activities of this compound.
Advancements in Synthetic and Characterization Methodologies
The synthesis and characterization of this compound are well-established, but recent advancements offer significant improvements in efficiency and environmental friendliness.
Synthesis: Conventional solution-phase synthesis requires refluxing o-aminophenol and potassium thiocyanate (B1210189) in ethanol (B145695) with hydrochloric acid for 18 hours, resulting in a modest yield. worldpharmatoday.com Modern methods have drastically improved upon this. Microwave-assisted and ultrasound-assisted syntheses have emerged as highly efficient, eco-friendly alternatives that align with the principles of green chemistry. worldpharmatoday.com These methods offer benefits such as uniform heating, dramatically reduced reaction times, and higher product yields. worldpharmatoday.com
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Solution Phase | 18 hours | 47% | worldpharmatoday.com |
| Ultrasound-Assisted | 60 minutes | 71% | worldpharmatoday.com |
| Microwave-Assisted (Solvent-Free) | 1 minute | 92% | worldpharmatoday.com |
Characterization: A combination of spectroscopic and computational techniques is employed to confirm the structure and properties of this compound and its derivatives. Standard characterization involves:
Spectroscopic Methods: Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-visible spectroscopy are used to describe the molecular structure. mrlcg.com
Analytical Methods: Elemental analysis confirms the empirical formula. mrlcg.com Photometric and fluorometric techniques are used to study specific reactions, such as its oxidation in the presence of mercury(II). worldpharmatoday.com
Computational Studies: Density Functional Theory (DFT) computations are utilized to study the structures and energetics of the molecule, providing theoretical support for experimental findings. mrlcg.com
Future advancements may focus on refining these techniques for higher throughput screening of new derivatives and developing more sophisticated computational models to predict biological activity.
Deeper Mechanistic Elucidation of Biological Activities
While various biological activities of thiourea derivatives are reported, the precise mechanisms of action are often not fully understood. For this compound, research into how it exerts its effects at a molecular level is a critical gap.
The mechanism for its role in mercury detection is relatively clear, involving a catalyzed oxidation process. worldpharmatoday.com However, in the context of potential therapeutic uses, the pathways are less defined. For example, the discovery that phenylthioureas are active against drug-resistant M. tuberculosis strains points to a novel mechanism that bypasses common resistance pathways, but the specific molecular target remains to be identified. nih.gov
Future research should focus on:
Target Identification: Identifying the specific enzymes, proteins, or cellular pathways that this compound interacts with to produce its biological effects (e.g., antitubercular, anti-inflammatory).
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its activity. This can lead to the design of more potent and selective derivatives.
Investigation of Metal Complexation: Thioureas can form complexes with metals. The biological activity of metal complexes, such as silver complexes binding to proteins and DNA, could be a key mechanism to explore for this compound. pubcompare.ai
Sustainable Synthesis and Application Development Strategies
The principles of green chemistry are increasingly important in chemical research and manufacturing. For this compound, there are significant opportunities to develop and implement sustainable practices from synthesis to application.
As previously noted, microwave and ultrasound-assisted synthetic methods are prime examples of green chemistry in action, offering substantial reductions in energy consumption, reaction time, and potentially hazardous solvent use compared to conventional methods. worldpharmatoday.com
Future strategies for sustainable development should include:
Solvent Selection: A systematic evaluation of solvents used in synthesis and application development, prioritizing those with lower environmental, health, and safety impacts. drugbank.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. drugbank.com
Lifecycle Assessment: Evaluating the environmental impact of this compound from its synthesis to its final application and disposal, identifying areas for improvement.
Development of Benign Applications: Focusing research on applications that contribute to environmental sustainability, such as its use in detecting heavy metal pollutants. worldpharmatoday.com
Collaborative Research Opportunities and Regulatory Compliance Frameworks
Advancing the research and potential application of this compound will benefit from enhanced collaboration and a clear understanding of the regulatory landscape.
Collaborative Research Opportunities: The multifaceted nature of drug discovery and materials science makes collaboration essential. Partnerships between academic institutions and industry are particularly valuable, as they combine foundational research with development expertise. drugbank.comacs.org Potential collaborative models include:
Academia-Industry Partnerships: Academic labs can focus on fundamental synthesis, characterization, and discovery of biological activity, while industry partners can provide resources for scaling up, advanced preclinical testing, and navigating the commercialization process. worldpharmatoday.comacs.org
Interdisciplinary Consortia: Bringing together experts in medicinal chemistry, biology, toxicology, and environmental science to conduct a comprehensive evaluation of this compound and its derivatives.
Public-Private Partnerships: These collaborations can be crucial for addressing research areas with high societal impact but lower commercial returns, such as treatments for neglected diseases. nih.gov
Regulatory Compliance Frameworks: As a chemical compound used in research, this compound is subject to general chemical safety regulations. If its development progresses towards a therapeutic or commercial application, a more stringent regulatory framework would apply. For any potential drug candidate, the preclinical development phase requires rigorous testing to ensure safety before human trials can be considered. ppd.comamsbiopharma.com
Key regulatory considerations include:
Good Laboratory Practices (GLP): Preclinical safety and toxicology studies must be conducted in compliance with GLP regulations to ensure the quality and integrity of the data. psu.edu
Chemistry, Manufacturing, and Controls (CMC): Detailed information on the composition, manufacture, stability, and quality control of the compound must be documented. nih.gov This ensures consistency and purity of the substance used in further studies. nih.gov
Investigational New Drug (IND) Application: Before clinical trials in humans can begin, regulatory bodies like the U.S. Food and Drug Administration (FDA) require the submission of an IND application, which includes comprehensive data from preclinical animal pharmacology and toxicology studies, as well as detailed manufacturing information. fda.govauctoresonline.org
Navigating this complex regulatory path is a significant challenge that often necessitates collaboration with experts in regulatory affairs. amsbiopharma.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
